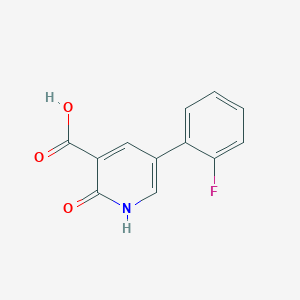

5-(2-Fluorophenyl)-2-hydroxynicotinic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(2-fluorophenyl)-2-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO3/c13-10-4-2-1-3-8(10)7-5-9(12(16)17)11(15)14-6-7/h1-6H,(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEHGPXPLOVHQMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CNC(=O)C(=C2)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30604833 | |

| Record name | 5-(2-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30604833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214353-39-5 | |

| Record name | 5-(2-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30604833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

General Synthetic Strategies for Nicotinic Acid Derivatives

The synthesis of the nicotinic acid scaffold is well-established, with numerous methods developed over the past century. These range from the oxidation of substituted pyridines to more complex cyclization reactions.

Established Routes to 2-Hydroxynicotinic Acid Core Structures

The 2-hydroxynicotinic acid moiety, which exists in tautomeric equilibrium with the 2-pyridone form (2-oxo-1,2-dihydropyridine-3-carboxylic acid), is a key intermediate. nih.gov Several reliable methods for its synthesis have been reported.

One common laboratory-scale synthesis involves the hydrolysis of 3-cyano-2-pyridone. In this procedure, a solution of 3-cyano-2-pyridone is heated with a strong base like potassium hydroxide (B78521) in a high-boiling point solvent such as ethylene (B1197577) glycol. prepchem.com The reaction mixture is then acidified to precipitate the desired 2-hydroxynicotinic acid. prepchem.com

Another widely used approach begins with the N-oxidation of nicotinic acid itself. Nicotinic acid is treated with an oxidizing agent like hydrogen peroxide in acetic acid to form nicotinic acid N-oxide. google.com This intermediate can then be regioselectively functionalized at the C2 position. A classic method involves reacting the N-oxide with a mixture of phosphorus oxychloride and phosphorus pentachloride, followed by hydrolysis, to yield 2-chloronicotinic acid. google.com Subsequent hydrolysis of the 2-chloro derivative under acidic or basic conditions yields 2-hydroxynicotinic acid. A variation of this involves the direct reaction of nicotinic acid N-oxide derivatives with phosphorus oxychloride in the presence of an organic base to furnish the 2-hydroxynicotinic acid structure in a single step. google.com

A third strategy utilizes the rearrangement of pyridine (B92270) N-oxides in the presence of acetic anhydride. stackexchange.com This reaction introduces an acetate (B1210297) group at the 2-position, which can then be hydrolyzed to the hydroxyl group, yielding the 2-pyridone tautomer. stackexchange.com

| Starting Material | Key Reagents | Intermediate(s) | Advantages | Reference(s) |

|---|---|---|---|---|

| 3-Cyano-2-pyridone | KOH, Ethylene glycol | None | Direct, one-step hydrolysis | prepchem.com |

| Nicotinic Acid | 1. H₂O₂, Acetic Acid 2. POCl₃, PCl₅ 3. Hydrolysis | Nicotinic acid N-oxide, 2-Chloronicotinic acid | Starts from readily available material, well-established | google.com |

| Pyridine N-oxide | Acetic anhydride, Hydrolysis | 2-Acetoxypyridine | Classic rearrangement reaction | stackexchange.com |

Introduction of Aryl Substituents at Position 5 of the Pyridine Ring

Introducing an aryl substituent at the C5 position of the nicotinic acid ring is most commonly achieved via transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and versatile tool for this transformation.

This methodology typically involves the reaction of a 5-halonicotinate ester (e.g., methyl 5-bromonicotinate) with an arylboronic acid in the presence of a palladium catalyst and a base. lookchem.com 5-Bromonicotinates are convenient starting materials as they can be readily prepared from nicotinic acid via bromination of nicotinoyl chloride hydrochloride followed by esterification. lookchem.com The palladium catalyst, often a complex with phosphine (B1218219) ligands such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], facilitates the carbon-carbon bond formation between the pyridine ring and the aryl group. lookchem.com The reaction is highly efficient for a wide range of arylboronic acids, making it a general method for the synthesis of 5-arylnicotinates. lookchem.com

Alternative strategies include direct C-H arylation, which circumvents the need for pre-halogenation of the pyridine ring. However, controlling regioselectivity can be a challenge, and harsh conditions are sometimes required. For nicotinic acid derivatives, the Suzuki-Miyaura coupling of a 5-halo precursor remains the most reliable and widely adopted approach. mdpi.comnih.gov

Specific Synthetic Approaches for 5-(2-Fluorophenyl)-2-hydroxynicotinic Acid and Closely Related Analogues

The synthesis of the title compound logically combines the strategies outlined above: formation of a suitably functionalized 2-hydroxynicotinic acid precursor followed by the introduction of the 2-fluorophenyl group at the C5 position. A plausible synthetic pathway would involve the preparation of 5-bromo-2-hydroxynicotinic acid, which then serves as the substrate for a palladium-catalyzed cross-coupling reaction.

Methodologies for Incorporating Fluorophenyl Moieties onto the Nicotinic Acid Scaffold

The introduction of the 2-fluorophenyl group is ideally accomplished using a Suzuki-Miyaura cross-coupling reaction. This reaction is renowned for its mild conditions and tolerance of a wide variety of functional groups, including the carboxylic acid and hydroxyl groups present in the nicotinic acid scaffold (though protection may sometimes be employed). nih.govtcichemicals.com

In a typical procedure, a 5-halo-2-hydroxynicotinic acid derivative (e.g., 5-bromo-2-hydroxynicotinic acid or its ester) would be reacted with 2-fluorophenylboronic acid. The reaction is carried out in a solvent system, such as a mixture of benzene (B151609) and aqueous sodium carbonate or DMF with an organic base, and heated in the presence of a palladium catalyst. lookchem.com The choice of catalyst, ligand, base, and solvent can be optimized to achieve high yields. lookchem.comuzh.ch

Palladium-Catalyzed Coupling Reactions in the Synthesis of Fluorinated Pyridines

Palladium-catalyzed cross-coupling reactions are indispensable for the synthesis of complex biaryl and heteroaryl compounds, including fluorinated pyridines. biosynth.com The Suzuki-Miyaura reaction, in particular, has proven to be highly effective. tcichemicals.comillinois.edu

The catalytic cycle for the Suzuki reaction generally involves three key steps:

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br) of the 5-bromonicotinate, forming a Pd(II) intermediate. illinois.edu Aryl bromides are common starting materials due to the favorable bond dissociation energy of the C-Br bond for this step. illinois.edu

Transmetalation : The aryl group from the boronic acid (in this case, 2-fluorophenyl) is transferred from boron to the palladium center, displacing the halide. This step is facilitated by the base, which activates the boronic acid.

Reductive Elimination : The two organic groups (the nicotinic acid moiety and the 2-fluorophenyl group) on the palladium center couple and are eliminated from the metal, forming the final C-C bond and regenerating the Pd(0) catalyst. acs.org

| Component | Examples | Function | Reference(s) |

|---|---|---|---|

| Pyridine Substrate | Methyl 5-bromonicotinate | Electrophilic partner | lookchem.com |

| Boron Reagent | (2-Fluorophenyl)boronic acid | Nucleophilic partner (aryl source) | lookchem.com |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Facilitates C-C bond formation | lookchem.com |

| Ligand | Triphenylphosphine (PPh₃), Tri(o-tolyl)phosphine | Stabilizes and activates the catalyst | lookchem.com |

| Base | Na₂CO₃, K₃PO₄, Et₃N | Activates the boronic acid for transmetalation | lookchem.comuzh.ch |

| Solvent | Benzene/H₂O, DMF, Toluene, Dioxane | Solubilizes reactants and facilitates reaction | lookchem.com |

The success of these reactions allows for the late-stage introduction of fluorinated aryl groups, providing a convergent and flexible route to molecules like this compound.

Sustainable and Innovative Synthetic Methodologies

While traditional chemical synthesis routes are effective, there is a growing emphasis on developing more sustainable and environmentally friendly ("green") methodologies. In the context of nicotinic acid synthesis, several innovative approaches are being explored.

One of the most promising areas is the use of biocatalysts. Enzymatic synthesis offers significant advantages over traditional chemical methods, including high conversion rates under mild reaction conditions (lower temperature and pressure), high selectivity, and reduced generation of toxic byproducts. prepchem.com For instance, nitrilase enzymes can be used for the hydrolysis of 3-cyanopyridine (B1664610) to nicotinic acid, providing an eco-friendly alternative to harsh acid or base hydrolysis. prepchem.com

Furthermore, research into multicomponent reactions (MCRs) provides an innovative path to complex heterocyclic structures. MCRs combine three or more reactants in a single pot to form a product that incorporates portions of all starting materials, thereby increasing efficiency and reducing waste. The development of novel MCRs for the one-pot synthesis of substituted nicotinic acid derivatives represents an active area of research aimed at improving synthetic efficiency and sustainability.

Development and Application of Green Solvents in Derivatization

The principles of green chemistry are increasingly influencing the derivatization of complex molecules like this compound. The use of green solvents, such as deep eutectic solvents (DESs) and ionic liquids (ILs), offers significant advantages over traditional volatile organic compounds by providing lower toxicity, higher biodegradability, and often enhanced reaction rates and selectivities.

Deep Eutectic Solvents (DESs): These mixtures, typically formed from a hydrogen bond acceptor (e.g., choline (B1196258) chloride) and a hydrogen bond donor (e.g., urea, organic acids), are gaining traction as versatile media for organic synthesis. Their ability to dissolve a wide range of reactants, including polar and nonpolar compounds, makes them suitable for various chemical transformations. For instance, the Pechmann condensation, a classic method for coumarin (B35378) synthesis, has been efficiently carried out in a DES composed of choline chloride and L-(+)-tartaric acid. This approach offers high yields and allows for the reuse of the solvent/catalyst system. While not directly applied to this compound, this methodology showcases the potential of DESs for acid-catalyzed reactions, such as esterification of the carboxylic acid group or other derivatizations of the hydroxypyridine scaffold.

A notable application of DESs is in the synthesis of functionalized coumarins, where a choline chloride and L-(+)-tartaric acid-based DES acts as both the solvent and catalyst. This system has demonstrated high efficiency, with reactions completing in short times and yielding excellent product quantities. The straightforward recovery and reusability of the DES make it an attractive option for sustainable chemical processes.

| Reactants | DES Composition | Temperature (°C) | Time (min) | Yield (%) |

| Phloroglucinol, Ethyl acetoacetate | Choline chloride/L-(+)-tartaric acid (1:2) | 110 | 10 | 98 |

| Various phenols and β-ketoesters | Choline chloride/L-(+)-tartaric acid (1:2) | 90 | 20-45 | 81-97 |

| This interactive data table showcases the efficiency of a deep eutectic solvent in the Pechmann condensation for coumarin synthesis, a reaction type that could be adapted for the derivatization of this compound. |

Ionic Liquids (ILs): Ionic liquids, which are salts with melting points below 100 °C, offer a unique reaction environment due to their negligible vapor pressure, high thermal stability, and tunable polarity. Acidic ionic liquids, in particular, have been successfully employed as catalysts for esterification reactions. For example, tropine-based functionalized acidic ionic liquids have shown excellent performance in the synthesis of aspirin, achieving high yields and selectivity. This suggests their potential utility in the esterification of the carboxylic acid moiety of this compound, providing a greener alternative to conventional acid catalysts.

| Reactants | Ionic Liquid Catalyst | Temperature (°C) | Yield (%) | Reusability (cycles) |

| Salicylic (B10762653) acid, Acetic anhydride | [Trps][OTs] | - | 88.7 | Satisfactory |

| p-Hydroxybenzoic acid, Acetic anhydride | [Trps][OTs] | 100 | >90 | - |

| m-Hydroxybenzoic acid, Acetic anhydride | [Trps][OTs] | 100 | >90 | - |

| This interactive data table illustrates the catalytic efficiency of a tropine-based acidic ionic liquid in various esterification reactions, highlighting its potential for the derivatization of this compound. |

Derivatization Strategies for Research Applications (e.g., Prodrug Approaches)

Derivatization of this compound is a crucial strategy to modulate its physicochemical and biological properties for research purposes. The prodrug approach, where a bioactive molecule is chemically modified to form a bioreversible derivative, is a prominent strategy.

Prodrugs are designed to overcome various limitations of the parent drug, such as poor solubility, instability, or non-specific targeting. For carboxylic acid-containing molecules like this compound, esterification is a common prodrug strategy. Simple alkyl or aryl esters can mask the polar carboxylic acid group, thereby increasing lipophilicity and potentially enhancing membrane permeability.

More advanced prodrug designs for nonsteroidal anti-inflammatory drugs (NSAIDs), which often possess a carboxylic acid functional group, involve conjugation with other molecules to impart additional functionalities. These can include moieties that enhance water solubility, release signaling molecules like nitric oxide, or target specific tissues or enzymes. For instance, the conjugation of NSAIDs to platinum(IV) complexes has been explored as a strategy to develop dual-action anticancer agents. While not directly involving this compound, these approaches provide a conceptual framework for its potential derivatization.

Another innovative approach is the development of mutual prodrugs, where two pharmacologically active agents are linked together. For example, sulfasalazine (B1682708) is a mutual prodrug composed of 5-aminosalicylic acid and sulfapyridine, designed for targeted drug delivery to the colon. This strategy could be hypothetically applied to this compound by linking it to another molecule to achieve a specific research objective, such as co-delivery to a particular biological target.

The design of prodrugs for nicotinic acid itself has been explored to mitigate side effects like flushing. These strategies often involve creating derivatives that are slowly hydrolyzed in the body to release the active drug, thereby maintaining lower, more consistent plasma concentrations. Such approaches could be adapted for this compound to control its release profile in experimental settings.

| Parent Drug | Prodrug Moiety | Purpose of Derivatization | Potential Application for Target Compound |

| NSAIDs | Alkyl/Aryl esters | Increase lipophilicity, mask carboxylic acid | Enhance membrane permeability for in vitro studies |

| NSAIDs | Platinum(IV) complexes | Create dual-action anticancer agents | Investigate synergistic effects with other bioactive moieties |

| 5-Aminosalicylic acid | Sulfapyridine (mutual prodrug) | Targeted delivery to the colon | Targeted delivery for specific research models |

| Nicotinic acid | Various ester and amide linkers | Reduce side effects by controlling release | Modulate release kinetics in experimental systems |

| This interactive data table summarizes various prodrug strategies applied to related carboxylic acids and their potential applicability to this compound for research purposes. |

Spectroscopic and Structural Elucidation in Research

Advanced Spectroscopic Techniques for Molecular Characterization

Spectroscopic analysis is fundamental to confirming the identity and elucidating the structural features of 5-(2-Fluorophenyl)-2-hydroxynicotinic acid. Techniques such as Nuclear Magnetic Resonance (NMR), vibrational spectroscopy (FT-IR, FT-Raman), and mass spectrometry each offer unique insights into the molecular framework.

NMR spectroscopy is a powerful tool for determining the chemical environment of magnetically active nuclei. For this compound, ¹H and ¹⁹F NMR are particularly informative.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number, connectivity, and environment of hydrogen atoms. In the tautomeric 2-pyridone form, a distinct signal for the N-H proton is expected, typically as a broad singlet at a downfield chemical shift. The carboxylic acid proton (-COOH) also appears as a singlet at a very downfield position, often above 13 ppm, due to strong hydrogen bonding. The protons on the pyridone and phenyl rings exhibit complex splitting patterns (multiplets) in the aromatic region of the spectrum.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is a sensitive technique for characterizing fluorine-containing compounds. The chemical shift of the fluorine atom in the 2-fluorophenyl group provides direct evidence of its presence and electronic environment. The coupling between the fluorine atom and adjacent protons (³JFH) can also be observed, further confirming the substitution pattern.

The following table presents hypothetical ¹H NMR data for this compound based on trends observed in analogous structures.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| COOH | > 13.0 | s | - |

| NH | ~11.5 | br s | - |

| H-6 (pyridone) | ~8.5 | d | ~2.5 |

| H-4 (pyridone) | ~8.2 | d | ~2.5 |

| H-3' to H-6' (fluorophenyl) | 7.0 - 7.6 | m | - |

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared radiation (FT-IR) or the inelastic scattering of monochromatic light (FT-Raman).

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to be dominated by characteristic vibrations of the carboxylic acid and 2-pyridone moieties. A very broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid. mdpi.com The C=O stretching vibration of the carboxylic acid typically appears around 1710 cm⁻¹. mdpi.com The 2-pyridone ring exhibits its own C=O stretching band, usually at a lower wavenumber (around 1650-1670 cm⁻¹) due to amide resonance. Other significant bands include C=C and C-N stretching vibrations within the heterocyclic and aromatic rings (1400-1600 cm⁻¹) and the C-F stretching vibration (typically 1100-1250 cm⁻¹). mdpi.com

FT-Raman Spectroscopy: FT-Raman spectroscopy complements FT-IR, particularly for non-polar bonds. The aromatic ring stretching vibrations are often strong in the Raman spectrum, providing clear signals for both the pyridone and fluorophenyl rings.

The following table summarizes the expected major vibrational bands for this compound.

| Wavenumber (cm⁻¹) | Assignment |

| 2500-3300 | O-H stretch (Carboxylic acid dimer) |

| ~1710 | C=O stretch (Carboxylic acid) |

| ~1660 | C=O stretch (Pyridone) |

| 1400-1600 | C=C and C-N aromatic ring stretching |

| 1100-1250 | C-F stretch |

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula. nih.gov For this compound (C₁₂H₈FNO₃), the expected exact mass can be calculated and compared with the experimental value. The fragmentation pattern observed in the mass spectrum can also offer structural information, such as the loss of CO₂, H₂O, or cleavage of the bond between the two aromatic rings. For nicotinic acid and its metabolites, common fragmentation involves the loss of the carboxylic acid group. nih.gov

Crystallographic Investigations and Solid-State Analysis

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.

While the specific crystal structure of this compound has not been reported, studies on the parent compound, 2-hydroxynicotinic acid, reveal key insights into the expected solid-state behavior. researchgate.net In the solid state, this compound exists as its 2-pyridone tautomer. The crystal packing is dominated by strong intermolecular hydrogen bonds.

The conformation adopted by the molecule in the solid state is often one of the low-energy conformations present in solution. The rotational freedom around the C-C single bond connecting the pyridone and fluorophenyl rings allows for different relative orientations of the two rings. The specific torsion angle observed in the crystal structure will be a balance between intramolecular steric effects and the optimization of intermolecular packing forces, particularly hydrogen bonding. Studies on related hydroxynicotinic acids have shown that both intramolecular and intermolecular hydrogen bonds play a crucial role in determining the final crystalline form. The interplay of these forces dictates which of the possible solution-state conformers is ultimately selected during crystallization.

Tautomerism and Isomerism Research[17],[18],

Theoretical and Experimental Studies of 2-Hydroxypyridine (B17775)/2-Pyridone Tautomeric Equilibria

The tautomeric equilibrium between 2-hydroxypyridine (the lactim form) and 2-pyridone (the lactam form) is a classic and extensively studied phenomenon in heterocyclic chemistry. nih.govwuxibiology.com This equilibrium serves as a fundamental model for understanding more complex systems, including nucleobases in DNA. aip.org The position of this equilibrium is highly sensitive to the surrounding environment, such as the solvent and the physical state (gas, solution, or solid). nih.govwikipedia.org

Experimental studies using methods like X-ray crystallography, IR, UV, and microwave spectroscopy have confirmed the existence of this tautomerism. nih.gov In the solid state, the 2-pyridone form is predominantly favored. nih.govwikipedia.org This preference is attributed to the formation of stable hydrogen-bonded dimers and helical structures. wikipedia.orgsciencemadness.org

In the gas phase, however, the 2-hydroxypyridine tautomer is generally more stable, albeit by a small energy difference of about 3 kJ/mol. nih.gov The equilibrium in solution is highly dependent on the solvent's polarity. Non-polar solvents like cyclohexane (B81311) favor the 2-hydroxypyridine form, where both tautomers can coexist in comparable amounts, while polar solvents, such as water, strongly shift the equilibrium towards the more polar 2-pyridone form. nih.govwuxibiology.comwikipedia.org

Theoretical studies, employing ab initio and Density Functional Theory (DFT) calculations, have been instrumental in understanding the energetics of this tautomerization. nih.govwayne.edu These computational methods can predict the relative stabilities of the tautomers, the energy barriers for interconversion, and the influence of substituents and solvent effects, generally showing good agreement with experimental values. nih.govwayne.edu For the unsubstituted parent compound, calculations have shown that while the lactim form is more stable in the gas phase, the lactam form is favored in polar media. researchgate.net

| Solvent | Dielectric Constant (ε) | KT | Predominant Form |

|---|---|---|---|

| Gas Phase | 1 | ~0.4 | 2-Hydroxypyridine |

| Cyclohexane | 2.02 | 1.7 | 2-Pyridone (slight) |

| Chloroform | 4.81 | 10 | 2-Pyridone |

| Acetonitrile | 37.5 | 160 | 2-Pyridone |

| Water | 78.4 | 900 | 2-Pyridone |

Influence of Fluorine and Phenyl Substitution on Tautomeric Preferences

The introduction of substituents onto the 2-hydroxypyridine ring significantly alters the tautomeric equilibrium. The electronic nature and position of the substituent play a critical role. For this compound, the key substituents are the carboxylic acid group at the 3-position and the 2-fluorophenyl group at the 5-position.

Research on the closely related compound, 2-hydroxy-5-(4-fluorophenyl)nicotinic acid (HFPNA), provides direct insight into these influences. researchgate.net Experimental and theoretical studies on HFPNA have demonstrated that the lactam (pyridone) form exists alongside the lactim (hydroxy) form in the ground state. researchgate.net The presence of the electron-withdrawing fluorophenyl group is expected to influence the electron density of the pyridine (B92270) ring, thereby affecting the relative stabilities of the tautomers. Generally, electron-withdrawing substituents on the pyridine ring tend to favor the pyridone form. semanticscholar.orgresearchgate.net

Furthermore, the structure of this compound allows for a potential competition between two different intramolecular proton transfer pathways: the lactim–lactam tautomerization characteristic of 2-hydroxypyridine, and an enol–keto tautomerization involving the carboxylic acid group, similar to that seen in salicylic (B10762653) acid. researchgate.net However, comparative studies on HFPNA have decisively shown that the lactim–lactam tautomerization is the dominant process, with the potential energy surface of the molecule closely resembling that of 2-hydroxypyridine rather than salicylic acid. researchgate.net

The fluorine atom on the phenyl ring, due to its high electronegativity, exerts a strong inductive electron-withdrawing effect. nih.gov This effect can be transmitted through the phenyl ring to the pyridine core, influencing the acidity of the N-H proton in the pyridone form and the O-H proton in the hydroxypyridine form. Theoretical calculations on substituted pyridones have shown that such substituent effects can alter conjugation and intramolecular charge transfer characteristics, which in turn affects the tautomeric equilibrium. researchgate.net Studies on halogen-substituted 2-hydroxypyridines have also indicated that the position of the substituent is key; for instance, 5- and 6-chloro substitution was found to favor the lactim tautomer in the gas phase. rsc.org

| Substituent Type | Position | General Influence on Equilibrium | Reasoning |

|---|---|---|---|

| Electron-Withdrawing (e.g., -NO2, -CN, Halogens) | Ring-wide | Favors 2-Pyridone (Lactam) form | Stabilizes the negative charge on the oxygen atom in the zwitterionic resonance contributor of the pyridone form. sciencemadness.org |

| Electron-Donating (e.g., -NH2, -OCH3) | Ring-wide | Favors 2-Hydroxypyridine (Lactim) form | Increases electron density in the ring, enhancing the aromaticity and stability of the hydroxypyridine form. |

| Phenyl Group | 5-position | Influences via electronic effects (inductive and resonance) of its own substituents. | The effect is transmitted through the π-system, modifying the electron density of the pyridine ring. researchgate.net |

| Fluorine on Phenyl Group | ortho-position | Primarily a strong inductive electron-withdrawing effect. | This effect likely shifts the equilibrium towards the 2-Pyridone form in solution. researchgate.net |

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. These methods are broadly categorized into ab initio and density functional theory approaches.

Density Functional Theory (DFT) and Ab Initio Methodologies for Structural and Energetic Predictions

Density Functional Theory (DFT) is a widely used computational method for investigating the structural and spectral properties of organic compounds. mdpi.comnih.gov Methodologies like B3LYP are frequently employed to optimize molecular geometry, predict vibrational frequencies, and calculate electronic properties. mdpi.com For 5-(2-Fluorophenyl)-2-hydroxynicotinic acid, DFT calculations would be used to predict its most stable three-dimensional conformation, bond lengths, and bond angles. Energetic predictions, such as the total energy and heat of formation, would also be determined to assess its thermodynamic stability.

Ab initio methods, such as Hartree-Fock (HF), provide another avenue for these predictions, often serving as a baseline for more complex calculations. elixirpublishers.com These simulations are crucial for establishing a foundational understanding of the molecule's physical and chemical behavior. However, specific DFT or ab initio studies detailing the structural and energetic predictions for this compound have not been identified in the available literature.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Natural Bond Orbitals (NBO)

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's reactivity. mdpi.com The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity, kinetic stability, and polarizability. mdpi.com A small energy gap generally suggests higher reactivity. researchgate.net

Natural Bond Orbital (NBO) analysis is used to study the delocalization of electron density between bonds and hyperconjugative interactions, which contribute to molecular stability. mdpi.comdergipark.org.tr This analysis provides insight into charge transfer within the molecule.

For this compound, FMO and NBO analyses would reveal its reactive sites, charge distribution, and intramolecular interactions. Currently, there are no published studies containing specific HOMO-LUMO energy values or NBO analysis results for this compound.

Molecular Docking and Simulation Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govbiointerfaceresearch.com It is extensively used in drug discovery to understand how a ligand might interact with a biological target. nih.gov

Prediction of Binding Modes and Interactions with Potential Biological Receptors and Enzymes

As a derivative of nicotinic acid, this compound could potentially interact with hydroxy-carboxylic acid (HCA) receptors or other enzymes. nih.gov Molecular docking simulations would be used to place the molecule into the binding site of a target protein to predict its binding conformation and affinity. mdpi.comthaiscience.info The analysis would identify key interactions, such as hydrogen bonds and van der Waals forces, with specific amino acid residues in the receptor's active site. nih.gov While this methodology is standard, no specific molecular docking studies predicting the binding modes of this compound with any biological receptor or enzyme are presently available.

Computational Approaches to Structure-Activity Relationship (SAR) Elucidation

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. researchgate.netresearchgate.netmdpi.com Computational approaches, often combining quantum chemical descriptors and docking results, can build quantitative SAR (QSAR) models. mdpi.com These models help in discerning which molecular features, such as specific functional groups or electronic properties, are crucial for activity. researchgate.net For a series of nicotinic acid derivatives, computational SAR could guide the design of more potent or selective compounds. However, specific SAR studies elucidating the activity of this compound have not been reported.

Theoretical Studies on Hyperpolarizability and its Implications for Advanced Imaging

Hyperpolarizability is a measure of a molecule's nonlinear optical (NLO) response to an applied electric field. Materials with high hyperpolarizability are of interest for applications in advanced imaging and optoelectronics. Theoretical calculations, often using DFT, can predict the first-order hyperpolarizability of a molecule. These studies investigate how electron-donating and electron-withdrawing groups influence the NLO properties. There is currently no available research detailing the theoretical hyperpolarizability of this compound.

Application of Techniques like Signal Amplification By Reversible Exchange (SABRE) in Research

Signal Amplification By Reversible Exchange (SABRE) is a hyperpolarization technique that dramatically increases the sensitivity of Nuclear Magnetic Resonance (NMR) spectroscopy and Magnetic Resonance Imaging (MRI). This method enhances the nuclear spin polarization of molecules in solution, leading to signal enhancements of several orders of magnitude. The SABRE technique relies on the transfer of spin order from parahydrogen (a spin isomer of dihydrogen) to a substrate molecule, mediated by a soluble metal complex catalyst. A key advantage of SABRE is that the target molecule is not chemically altered, as the interaction with the catalyst is transient and reversible.

The process involves the simultaneous and reversible binding of both parahydrogen and the substrate to the metal center. This temporary interaction allows for the transfer of the high spin order of parahydrogen to the nuclei of the substrate. Once the hyperpolarized substrate dissociates from the catalyst, it can be detected with a significantly amplified NMR signal. This process can be repeated, allowing for the continuous buildup of hyperpolarization.

While direct studies employing SABRE on this compound are not prominent in the available literature, the technique has been successfully applied to structurally related compounds, such as nicotinamide (B372718) and other pyridine (B92270) derivatives. For instance, research has demonstrated significant signal enhancements for ¹H and ¹³C nuclei in nicotinamide using SABRE. Given the structural similarities, particularly the pyridine ring which is a common substrate for SABRE, it is theoretically plausible that this compound could also be hyperpolarized using this method. The presence of the nitrogen atom in the pyridine ring is often a key binding site for the iridium-based catalysts typically used in SABRE.

The efficiency of the polarization transfer in SABRE is dependent on several factors, including the choice of catalyst, solvent, temperature, and the magnetic field at which the exchange occurs. Research has been focused on optimizing these parameters and developing new catalysts to broaden the scope of substrates that can be effectively hyperpolarized.

| Parameter | Description | Relevance to SABRE |

| Catalyst | Typically an iridium complex with specific ligands. | Mediates the reversible exchange between parahydrogen and the substrate, facilitating spin polarization transfer. |

| Substrate | The molecule to be hyperpolarized. | Must be able to reversibly bind to the catalyst. Pyridine-containing molecules are common substrates. |

| Parahydrogen | A spin isomer of hydrogen with anti-parallel nuclear spins. | The source of the high spin order that is transferred to the substrate. |

| Solvent | The medium in which the reaction takes place. | Can influence the stability of the catalyst and the exchange rates. |

| Magnetic Field | The strength of the magnetic field during polarization transfer. | Crucial for efficient transfer of spin order from parahydrogen to the substrate nuclei. |

Relevance for Future Nuclear Magnetic Resonance (NMR) Imaging Methodologies

The significant signal enhancement provided by SABRE has profound implications for the future of NMR and MRI, particularly in the field of biomedical imaging. The inherent insensitivity of conventional MRI limits its ability to detect molecules at low concentrations, which is often the case for metabolic processes in vivo. Hyperpolarization techniques like SABRE can overcome this limitation, potentially enabling real-time imaging of metabolic pathways.

By hyperpolarizing biologically relevant molecules, SABRE could allow for the non-invasive tracking of their distribution and conversion in the body. For example, hyperpolarized [1-¹³C]-pyruvate has been used to study metabolism in preclinical models, providing insights into disease states such as cancer. The ability to hyperpolarize a wider range of molecules using SABRE could open up new avenues for molecular imaging.

The development of biocompatible SABRE systems is a critical area of research. This includes designing catalysts that are effective in aqueous solutions and at physiological pH, as well as methods to efficiently deliver the hyperpolarized agent to the target tissue. Recent advancements have demonstrated the feasibility of using SABRE in biocompatible solvents, a crucial step towards in vivo applications.

The potential application of SABRE to compounds like this compound could enable detailed in vivo studies, should a biological target be identified. The presence of the ¹⁹F nucleus in this molecule is also of interest, as ¹⁹F MRI is a background-free imaging modality. Hyperpolarizing the ¹⁹F nucleus could lead to extremely sensitive imaging agents. Research has already shown that SABRE can be used to hyperpolarize fluorinated pyridines, achieving substantial signal enhancements.

| Future Application Area | Relevance of SABRE | Potential Impact |

| Metabolic Imaging | Enables real-time tracking of metabolic processes by hyperpolarizing key metabolites. | Early disease diagnosis, monitoring treatment response, and understanding disease mechanisms. |

| Drug Development | Allows for the visualization of drug distribution and binding to its target in vivo. | Accelerating the development of new therapeutics by providing detailed pharmacokinetic and pharmacodynamic information. |

| pH Sensing | Certain hyperpolarized molecules exhibit pH-dependent NMR signals. | Non-invasive mapping of pH in different tissues, which is relevant for cancer and ischemia. |

| ¹⁹F MRI | Hyperpolarization of fluorinated compounds for background-free imaging. | Highly sensitive and specific imaging agents for a variety of biological targets. |

Mechanistic Insights into Biological Interactions Research Oriented

Investigation of Cellular Target Modulation

The precise mechanisms by which 5-(2-Fluorophenyl)-2-hydroxynicotinic acid interacts with specific biological pathways have not been extensively characterized. For related nicotinic acid derivatives, interactions can range from receptor agonism/antagonism to enzyme modulation. The presence of the fluorophenyl group and the hydroxynicotinic acid core suggests potential for unique interactions within biological systems, warranting further investigation to identify specific protein targets and signaling cascades affected by this compound.

Enzyme Inhibition Mechanisms

Research into nicotinic acid derivatives has identified them as promising enzyme inhibitors, particularly in the context of metabolic disorders.

Studies on novel nicotinic acid derivatives have revealed a noncompetitive inhibition mechanism against both α-amylase and α-glucosidase. nih.gov This mode of inhibition is significant as noncompetitive inhibitors bind to an allosteric site on the enzyme, rather than competing with the substrate at the active site. This allows for enzyme function regulation that is not overcome by high substrate concentrations. nih.gov Mechanistic studies confirm that the most promising compounds in this class operate through this noncompetitive pathway for both enzymes. nih.gov This contrasts with some other inhibitors that may show competitive inhibition for one enzyme and noncompetitive for another. researchgate.netnih.gov The inhibition of these key carbohydrate-hydrolyzing enzymes is a therapeutic strategy for managing postprandial hyperglycemia. nih.govmdpi.com

Table 1: Inhibitory Activity of Selected Nicotinic Acid Derivatives against α-Amylase and α-Glucosidase

| Compound | Target Enzyme | IC50 (µM) | Inhibition Type |

|---|---|---|---|

| Derivative 8 | α-Amylase | 20.5 | Noncompetitive |

| Derivative 44 | α-Amylase | 58.1 | Noncompetitive |

| Derivative 35 | α-Glucosidase | 32.9 | Noncompetitive |

Data sourced from a study on a library of novel nicotinic acid derivatives. nih.gov The specific structures of derivatives 8, 44, 35, and 39 are detailed in the source study.

The efficacy of enzyme inactivation by nicotinic acid derivatives is highly dependent on their molecular structure. Research on closely related 5-amino-nicotinic acid derivatives has shown that the nature and position of substituents on the phenyl ring play a crucial role in the inhibitory potential. nih.govresearchgate.net For instance, the presence of halogens, such as fluorine or chlorine, at the para position of the phenyl ring was found to be ideal for potent α-amylase inhibition. nih.gov

The core structure of this compound, featuring a fluorine atom on the phenyl ring, aligns with findings that halogen substitution is a key determinant of activity. The inactivation mechanism can involve both covalent and noncovalent interactions with the enzyme. mdpi.com Molecular docking studies on similar compounds suggest that noncompetitive inhibitors may bind to an allosteric site near the enzyme's active site, inducing conformational changes that reduce its catalytic efficiency. researchgate.netnih.gov Modifications to other parts of the molecule, such as at position 6 of the pyridine (B92270) ring with (thio)ether functionalities, have also been explored to enhance inhibitory activity. nih.gov

Antimicrobial Activity Studies

While studies focusing specifically on this compound are not widely reported, research on related structures and heterocyclic compounds provides insight into potential antimicrobial activities.

Staphylococcus epidermidis : This bacterium is a common cause of biofilm-associated infections on medical devices. nih.gov Research on various compounds has demonstrated activity against S. epidermidis. For example, certain derivatives have shown the ability to inhibit biofilm formation and exhibit bactericidal effects. nih.govfrontiersin.org Studies on other agents show minimum inhibitory concentrations (MIC) against S. epidermidis can range from the low µg/mL to higher concentrations depending on the compound's structure and mechanism. frontiersin.orgmdpi.com

MRSA Strains : Methicillin-resistant Staphylococcus aureus (MRSA) represents a significant challenge in clinical settings. In vivo studies using murine models have been employed to evaluate the efficacy of novel antibacterial agents against systemic MRSA infections. nih.gov These studies often determine the mean effective dose (ED50) required to protect a percentage of the infected population. nih.gov The antibacterial activity against MRSA is a critical area of research, with compounds being evaluated for their ability to overcome resistance mechanisms. mdpi.com

E. coli : As a gram-negative bacterium, Escherichia coli is a frequent cause of urinary tract and other infections. nih.gov The antimicrobial activity of various molecules against E. coli is well-documented. frontiersin.orgresearchgate.netdntb.gov.uamdpi.com For instance, the antimycotic agent 5-Fluorocytosine has been shown to act as a virulence inhibitor in uropathogenic E. coli (UPEC), reducing the expression of genes related to adhesion and toxin production. nih.gov It can also hinder biofilm formation, suggesting that compounds interfering with bacterial virulence and community formation are promising therapeutic candidates. nih.gov

Table 2: Representative Antimicrobial Activities of Various Compounds Against Selected Bacterial Strains

| Compound Class/Name | Bacterial Strain | Activity Metric | Result |

|---|---|---|---|

| Disaspidin BB | S. epidermidis (clinical isolates) | MIC Range | 0.63 - 2.5 µg/mL |

| Halicin | MRSA (clinical isolates) | MIC Range | 2 - 4 µg/mL |

| 5-Fluorocytosine | Uropathogenic E. coli (UPEC) | Effect | Reduces adhesion and toxin gene expression |

| Nisin A | S. aureus (MRSA) | MIC90 | 8 µg/mL |

This table presents data from various studies on different compounds to illustrate typical antimicrobial activity metrics and values. frontiersin.orgmdpi.commdpi.comnih.gov It does not represent data for this compound.

Exploration of Antifungal and Antitubercular Properties

A comprehensive review of scientific databases and literature reveals a lack of specific studies investigating the antifungal and antitubercular properties of this compound. While research into the biological activities of various nicotinic acid derivatives is ongoing, specific data on the efficacy and mechanism of action of this particular compound against fungal and mycobacterial pathogens has not been published.

General research into related structures, such as nicotinic acid hydrazides, has shown some promise in the development of antitubercular agents. For instance, certain synthesized N'-(un/substituted 2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazides have demonstrated notable in vitro activity against Mycobacterium tuberculosis. However, it is crucial to note that these findings pertain to structurally distinct derivatives and cannot be directly extrapolated to this compound.

Further research is required to determine if this compound possesses any intrinsic antifungal or antitubercular activity.

Nematicidal Activity Assessments

There is currently no specific research available that assesses the nematicidal activity of this compound. The potential of this compound to control nematode populations has not been reported in the scientific literature.

Studies on other derivatives of nicotinic acid have explored their potential as nematicides. For example, certain nicotinic acid amides have been synthesized and screened for their activity against the root-knot nematode Meloidogyne incognita, showing some potential for egg hatching inhibition and mortality. These studies, however, did not include this compound. Therefore, its efficacy as a nematicidal agent remains unknown.

Research on Nicotinic Acetylcholine (B1216132) Receptor Modulation

Specific investigations into the modulatory effects of this compound on nicotinic acetylcholine receptors (nAChRs) have not been documented in the available scientific literature. While the nicotinic acid scaffold is a key component of molecules that interact with nAChRs, the specific activity of this fluorinated derivative has not been characterized.

The broader field of nAChR modulation is an active area of research, with various compounds being explored for their potential therapeutic applications. However, without direct experimental data, the affinity, selectivity, and functional effects (agonist, antagonist, or allosteric modulator) of this compound on different nAChR subtypes cannot be determined.

Advanced Applications and Future Research Directions

Development as Research Probes and Chemical Tools

The development of molecular probes is crucial for elucidating complex biological processes. The structure of 5-(2-Fluorophenyl)-2-hydroxynicotinic acid offers several avenues for its development into a sophisticated research tool. The fluorophenyl moiety can be leveraged for the creation of fluorescent probes. While the intrinsic fluorescence may be modest, the structure serves as a scaffold for the attachment of potent fluorophores. For instance, the carboxylic acid group can be readily functionalized with fluorescent amines via amide bond formation to create probes for cellular imaging.

Furthermore, the presence of a fluorine atom opens the possibility of developing radiolabeled tracers for Positron Emission Tomography (PET) imaging. By substituting the stable ¹⁹F isotope with the positron-emitting ¹⁸F, a PET ligand could be synthesized. Such a tool would enable non-invasive, in vivo visualization and quantification of the compound's distribution, target engagement, and pharmacokinetics in research models, providing invaluable data for drug development processes. The development of fluorescent opioid receptor ligands has demonstrated how functionalization can turn a pharmacophore into a powerful imaging probe. nih.gov

Role as Building Blocks in Complex Molecule Synthesis

In modern organic synthesis, polyfunctional molecules like this compound are highly valued as versatile building blocks. nih.govmdpi.comdntb.gov.ua Its structure contains multiple reactive sites that can be selectively addressed to construct more complex molecular architectures. The carboxylic acid and hydroxyl groups can participate in esterification, amidation, and etherification reactions. The pyridine (B92270) ring itself can undergo various transformations, while the 2-fluorophenyl group provides an additional site for modification, such as further aromatic substitution or cross-coupling reactions.

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and biologically active molecules. beilstein-journals.orgsemanticscholar.org this compound is an ideal starting material for the synthesis of novel heterocyclic scaffolds. The inherent 2-hydroxypyridine (B17775) structure, which exists as the 2-pyridone tautomer, is a privileged scaffold in medicinal chemistry. This core can be elaborated through various synthetic strategies. For example, multicomponent reactions involving the compound could lead to the rapid assembly of complex, drug-like molecules. semanticscholar.org Additionally, the synthesis of 5-aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones from related pyrone precursors demonstrates a pathway for creating highly substituted pyridone systems, suggesting that this compound could be used to generate analogous structures with potential applications as inhibitors of metalloenzymes. mdpi.com Suzuki cross-coupling reactions could be employed to further functionalize the aromatic rings, creating libraries of compounds for biological screening. nih.gov

Strategies for Enhanced Compound Delivery in Research Models

Effective delivery to a target site is a major challenge in the development of biologically active compounds. For a molecule like this compound, which possesses both polar (carboxylic acid, hydroxyl) and nonpolar (fluorophenyl) groups, strategies to modulate its delivery properties are essential for its use in research models.

Prodrug design is a powerful strategy to overcome poor pharmacokinetic properties. acs.org The carboxylic acid and hydroxyl moieties of this compound are excellent handles for creating prodrugs. By converting these polar functional groups into less polar esters or carbonates, the molecule's lipophilicity can be increased, potentially enhancing its ability to cross cell membranes. nih.gov These ester prodrugs are designed to be stable until they reach a target tissue, where they can be cleaved by endogenous esterase enzymes to release the active parent compound. nih.gov This enzymatic cleavage facilitates a controlled-release mechanism, which can maintain the concentration of the active compound over a prolonged period. mdpi.comresearchgate.netresearchgate.net

Conversely, to enhance aqueous solubility for certain research applications, the carboxylic acid can be converted into a highly polar group, such as a phosphate (B84403) ester. A fluorinated prodrug strategy can also be employed to enhance intracellular protein interactions and improve efficacy. nih.govresearchgate.net

Table 1: Potential Prodrug Strategies for this compound

Target Functional Group Promoiety Type Expected Outcome Release Mechanism Carboxylic Acid Alkyl/Aryl Ester Increased Lipophilicity, Enhanced Membrane Permeation Enzymatic (Esterase) Hydrolysis Hydroxyl Group Alkyl/Aryl Ester (Carbonate) Increased Lipophilicity Enzymatic (Esterase) Hydrolysis Carboxylic Acid Amino Acid Ester Targeted Transport (Amino Acid Transporters) Enzymatic Hydrolysis Carboxylic Acid Phosphate Ester Increased Aqueous Solubility Enzymatic (Phosphatase) Hydrolysis Carboxylic Acid Polyfluoroalkyl Ester Enhanced Solubility in Fluorocarbon Media Enzymatic (Esterase) Hydrolysis

The partitioning behavior of a compound between immiscible liquid phases, typically an aqueous and an organic solvent (like octanol), is a fundamental parameter used to predict its absorption, distribution, metabolism, and excretion (ADME) properties. This is quantified by the partition coefficient (LogP). For this compound, the introduction of the 2-fluorophenyl group is expected to significantly increase its lipophilicity compared to the parent 2-hydroxynicotinic acid.

Studies on nicotinic acid ester prodrugs have systematically investigated how modifying alkyl chain length and fluorination impacts partitioning in biphasic solvent systems, such as perfluoro(methylcyclohexane)/toluene. nih.govuiowa.edu These studies demonstrate that fluorophilicity—the affinity for a fluorinated phase—can be precisely tuned. While the single 2-fluorophenyl group in the target compound increases lipophilicity, it is part of a larger trend where fluorination can be used to control partitioning for specific delivery applications, for instance, in fluorocarbon-based delivery systems. uiowa.edu Predicting the partitioning behavior is therefore critical for designing in vitro and in vivo experiments in research models.

Table 2: Comparison of Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Calculated LogP* Structural Impact on Partitioning Nicotinic Acid C₆H₅NO₂ 123.11 0.36 Baseline, relatively polar 2-Hydroxynicotinic Acid C₆H₅NO₃ 139.11 0.25 Hydroxyl group increases polarity, slightly lowering LogP This compound C₁₂H₈FNO₃ 233.20 2.15 Fluorophenyl group significantly increases lipophilicity and LogP

*Calculated LogP values are estimations from chemical software and serve for comparative purposes.*

Future Directions and Unexplored Avenues in Fluorinated Nicotinic Acid Research

The field of fluorinated nicotinic acid research holds considerable promise, with many avenues yet to be explored. For this compound, future research could focus on several key areas.

First, a systematic exploration of its biological activity is warranted. Given the role of other nicotinic acid derivatives, investigating its interaction with nicotinic acid receptors and other potential biological targets could reveal novel therapeutic applications. The synthesis of a focused library of analogues, modifying the substitution pattern on the phenyl ring or altering the groups on the pyridine core, would be essential for establishing structure-activity relationships.

Second, its potential as a ligand for creating metal-organic frameworks (MOFs) or coordination polymers is an intriguing, unexplored direction. The carboxylic acid and pyridone oxygen atoms are excellent metal-coordinating sites, and the fluorophenyl group could be used to tune the properties (e.g., porosity, stability) of the resulting materials.

Finally, leveraging the fluorine atom for ¹⁹F NMR studies represents a significant opportunity. ¹⁹F NMR is a powerful technique for studying drug-protein interactions, as the fluorine signal is highly sensitive to its local chemical environment. This could provide detailed insights into the binding mode of this compound to its biological targets without the need for isotopic labeling. The continued development of novel synthetic methods will further expand the chemical space accessible from this versatile fluorinated building block. researchgate.net

Table of Mentioned Chemical Compounds

Compound Name This compound Nicotinic Acid 2-Hydroxynicotinic Acid Perfluoro(methylcyclohexane) Toluene Octanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.